molecular formula C7H3Br5 B7788880 2,3,4,5,6-Pentabromotoluene CAS No. 87-83-2; 26101-97-3(replacedby87-83-2)

2,3,4,5,6-Pentabromotoluene

Cat. No. B7788880
CAS RN: 87-83-2; 26101-97-3(replacedby87-83-2)
M. Wt: 486.62 g/mol
InChI Key: OZHJEQVYCBTHJT-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromotoluene is a brominated compound that is widely used as a flame retardant . It is considered an air pollutant .


Synthesis Analysis

The synthesis of 2,3,4,5,6-Pentabromotoluene involves bromination of toluene. It reacts with the fatty acid component of a cell membrane resulting in loss of fluidity and expansion . The reaction mechanism has been studied by analyzing the thermal expansion .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentabromotoluene has been studied using vibrational spectra, HOMO, LUMO, and NMR based on density functional calculations . The molecular formula is C7H3Br5 .


Chemical Reactions Analysis

The chemical reactions of 2,3,4,5,6-Pentabromotoluene have been studied using quantum chemical calculations . It reacts with the fatty acid component of a cell membrane resulting in loss of fluidity and expansion .


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentabromotoluene is a colorless powder and insoluble in water . Its molecular weight is 486.62 g/mol . The melting point is 285-286 °C .

Scientific Research Applications

  • Analytical Method Development for Flame Retardants :

    • López et al. (2011) developed an analytical procedure for determining various brominated flame retardants, including 2,3,4,5,6-pentabromotoluene, in sediments and suspended particulate matter. This study highlights its importance in environmental monitoring and pollution assessment (López et al., 2011).
  • Photodegradation of Micropollutants :

    • Sponza and Güney (2017) investigated the degradation of 2,3,4,5,6-pentabromotoluene in raw hospital wastewater using nanoparticles. This research is significant for wastewater treatment and reducing environmental pollution from such compounds (Sponza & Güney, 2017).
  • Study of Molecular Rotation in Crystalline Phase :

    • Shahin and Murthy (2003) examined 2,3,4,5,6-pentabromotoluene to understand molecular rotation in its crystalline phase. Their findings contribute to the broader knowledge of glass transition phenomena in materials science (Shahin & Murthy, 2003).
  • Vibrational Spectra and Molecular Structure Studies :

    • Krishna Kumar et al. (2014) conducted a detailed study on the vibrational spectra of 2,3,4,5,6-Penta Bromo Toluene, providing insights into its molecular structure and properties. This research is crucial for understanding the chemical and physical behavior of such compounds (Krishna Kumar et al., 2014).
  • Reactions with Transition-Metal Complexes :

    • Bruce et al. (1975) explored the reactions of 2,3,4,5,6-pentabromotoluene with transition-metal complexes, contributing to the field of organometallic chemistry and its applications (Bruce et al., 1975).
  • Chemical Reactions in Strong Bases :

    • Shishkin et al. (2005) investigated the reactions of pentabromotoluene with strong bases, providing insights into chemical reaction mechanisms and potential applications in synthetic chemistry (Shishkin et al., 2005).

Mechanism of Action

2,3,4,5,6-Pentabromotoluene acts as a flame retardant in textiles, rubber, unsaturated polyesters, polyethylene, SBR latex, etc . It is considered an air pollutant .

Safety and Hazards

2,3,4,5,6-Pentabromotoluene is considered an air pollutant . More detailed safety and hazard information can be found in its Material Safety Data Sheet .

Future Directions

The degradation of 2,3,4,5,6-Pentabromotoluene in raw hospital wastewater has been investigated with cerium (IV) oxide and titanium (IV) oxide nanoparticles considering the mechanisms of adsorption, photolysis, and photocatalysis . This suggests potential future directions for research into the environmental impact and treatment of this compound.

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-methylbenzene
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InChI

InChI=1S/C7H3Br5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
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InChI Key

OZHJEQVYCBTHJT-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
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Molecular Formula

C7H3Br5
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DSSTOX Substance ID

DTXSID3025833
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Molecular Weight

486.62 g/mol
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Physical Description

Pentabromotoluene is a colorless powder. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White solid; [MSDSonline]
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
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Density

2.97 at 63 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.0000108 [mmHg]
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Product Name

2,3,4,5,6-Pentabromotoluene

CAS RN

87-83-2; 26101-97-3(replacedby87-83-2), 87-83-2
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Melting Point

550 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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